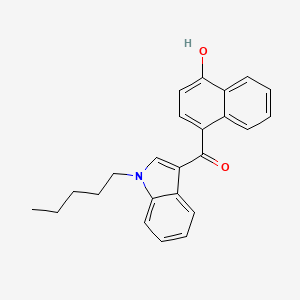

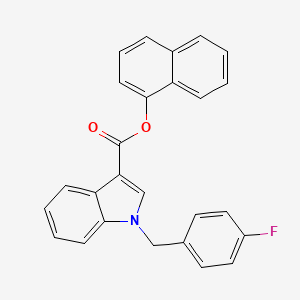

Fdu-PB-22

説明

これは JWH-018 から派生したもので、オンラインでデザイナードラッグとして販売されています 。その化学構造は、1-[(4-フルオロフェニル)メチル]-1H-インドール-3-カルボン酸エステル部分に結合したナフタレン-1-イル基で構成されています。

2. 製法

FDU-PB-22 の合成経路は広く文書化されていませんが、通常は化学合成によって調製されます。残念ながら、特定の反応条件と工業的な製造方法は、文献では不足しています。

3. 化学反応解析

This compound は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。特定の試薬と条件に関する詳細情報は限られています。これらの反応によって生成される主な生成物は、広く研究されていません。

4. 科学研究への応用

This compound に関する研究は、主にその薬理作用と潜在的な用途に関連しています。以下は、その研究が行われている分野です。

化学: this compound は、カンナビノイド受容体とその相互作用を研究するための貴重なツールとして役立ちます。

生物学: 細胞シグナル伝達経路と受容体活性化への影響が注目されています。

医学: 医療用途では承認されていませんが、this compound の薬理作用は、創薬に影響を与える可能性があります。

産業: 新規化合物の設計と受容体結合の理解におけるその役割は関連しています。

準備方法

The synthetic routes for FDU-PB-22 are not extensively documented, but it is typically prepared through chemical synthesis. Unfortunately, specific reaction conditions and industrial production methods remain scarce in the literature.

化学反応の分析

FDU-PB-22 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions is limited. Major products resulting from these reactions have not been extensively studied.

科学的研究の応用

Research on FDU-PB-22 is primarily related to its pharmacological effects and potential applications. Here are some areas where it has been explored:

Chemistry: this compound serves as a valuable tool for studying cannabinoid receptors and their interactions.

Biology: Its effects on cellular signaling pathways and receptor activation are of interest.

Medicine: Although not approved for medical use, this compound’s pharmacological properties may have implications for drug development.

Industry: Its role in the design of novel compounds and understanding receptor binding is relevant.

作用機序

FDU-PB-22 は、CB1 および CB2 カンナビノイド受容体の両方で完全なアゴニストとして作用します。高い親和性で結合します (CB1 では 1.19nM、CB2 では 2.43nM) そして、エンドカンナビノイドシグナル伝達経路を調節すると考えられています。正確な分子標的と下流効果はまだ調査中です。

類似化合物との比較

FDU-PB-22 は他の合成カンナビノイドと類似性を共有していますが、その独自の化学構造により、他の化合物とは区別されます。残念ながら、同様の化合物の包括的なリストは容易に入手できません。

特性

IUPAC Name |

naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18FNO2/c27-20-14-12-18(13-15-20)16-28-17-23(22-9-3-4-10-24(22)28)26(29)30-25-11-5-7-19-6-1-2-8-21(19)25/h1-15,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEKSVIFQKKFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016910 | |

| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883284-94-3 | |

| Record name | 1-Naphthalenyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883284-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FDU-PB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883284943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FDU-PB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E88884ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of FDU-PB-22 in humans?

A: Research indicates that this compound is rapidly metabolized in the human liver, primarily by UDP-glucuronosyltransferases (UGTs). [] The main metabolic pathway involves ester hydrolysis of this compound, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH). [] FBI-COOH is further metabolized by hydroxylation and glucuronidation. [, ] The major metabolites found in both human hepatocyte samples and authentic urine specimens were hydroxylated FBI-COOH and FBI-COOH itself. []

Q2: Are there any specific UGT enzymes involved in this compound metabolism?

A: While multiple hepatic UGTs appear to be involved in FBI-COOH glucuronidation, UGT1A10, an extra-hepatic isoform, exhibits the highest activity. [] This suggests that genetic variations or co-administration of inhibitors targeting these enzymes could significantly impact this compound metabolism and potentially increase the risk of toxicity. []

Q3: What analytical techniques are most effective for identifying this compound and its related compounds?

A: Gas Chromatography coupled with Cold Electron Ionization Mass Spectrometry (GC-cold-EI-MS) has proven effective in identifying and differentiating this compound from closely related synthetic cannabinoids, such as FUB-PB-22. [] This method overcomes the limitations of conventional GC-EI-MS by enhancing the detection of molecular ions, which are often labile in these compounds. []

Q4: Can Raman spectroscopy be used to classify this compound and other novel psychoactive substances (NPS)?

A: Yes, Raman spectroscopy combined with Principal Components Analysis (PCA) shows promise for classifying NPS, including this compound. [] A study using a large dataset of NPS reference materials demonstrated that this approach could differentiate structurally similar compounds like this compound and NM-2201 based on their unique Raman spectral profiles. [] This approach may prove valuable for identifying new psychoactive substances entering the market. []

Q5: What urinary markers are recommended for detecting this compound intake?

A: Based on human hepatocyte and authentic urine sample analysis, hydroxylated FBI-COOH and FBI-COOH itself are recommended as suitable urinary markers for confirming this compound intake. [] These metabolites were found to be predominant in urine specimens after β-glucuronidase hydrolysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)